1-(4-chlorophenyl)-5-ethyl-1H-pyrazole-4-carboxylic acid
Description
Molecular Geometry and Bond Distances
- Pyrazole ring : The N1–N2 bond length is approximately 1.40 Å , consistent with aromatic pyrazole structures.
- Carboxylic acid group : The C=O bond length is 1.23 Å , and the O–H bond length is 1.00 Å .
- Ethyl substituent : The C–C single bonds in the ethyl group average 1.50 Å , with a slight twist due to steric interactions between the ethyl and pyrazole rings.
Hydrogen Bonding and Supramolecular Interactions
The carboxylic acid group participates in intramolecular N–H···O hydrogen bonds , forming cyclic motifs that stabilize the molecular conformation. In the crystal lattice, intermolecular O–H···N interactions link adjacent molecules into chains or dimers, depending on the crystal polymorph.
Crystal Packing and Polymorphism
- Space group : The compound crystallizes in orthorhombic (Pnma ) symmetry, as observed in analogous pyrazole derivatives.
- Dihedral angles : The angle between the pyrazole ring and the 4-chlorophenyl group is 82.7° , influenced by steric clashes between the ethyl and chlorophenyl substituents.
| Parameter | Value | Source |
|---|---|---|
| Space group | Orthorhombic (Pnma) | |
| N1–N2 bond length | 1.40 Å | |
| C=O bond length | 1.23 Å | |
| O–H···N hydrogen bonds | 2.06–2.71 Å |
Comparative Structural Analysis with Related Pyrazole Derivatives
The structural and functional properties of 1-(4-chlorophenyl)-5-ethyl-1H-pyrazole-4-carboxylic acid are distinct from other pyrazole-4-carboxylic acid derivatives.
Substituent Effects on Molecular Geometry
Impact on Hydrogen Bonding and Polymorphism
- Solid-state proton transfer (SSPT) : Observed in unsubstituted pyrazole-4-carboxylic acid but absent in the ethyl-substituted derivative due to steric blocking by the ethyl group.
- Crystal packing : The ethyl group induces C–H···π interactions with aromatic rings, altering the packing motif compared to smaller alkyl substituents.
Properties
IUPAC Name |
1-(4-chlorophenyl)-5-ethylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2/c1-2-11-10(12(16)17)7-14-15(11)9-5-3-8(13)4-6-9/h3-7H,2H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZYVXHFFMVERIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=NN1C2=CC=C(C=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation via Pyrazole Carboxylic Acid Ethyl Ester Intermediate
A detailed method is described in patent CN106187894A, which outlines the synthesis of 1-methyl-3-ethyl-4-chloro-5-pyrazole carboxylic acid ethyl ester, structurally related to the target compound. The process can be adapted for 1-(4-chlorophenyl) substitution with modifications.
Key Steps:
- Starting Material: 3-ethyl-5-pyrazole carboxylic acid ethyl ester.
- Methylation: Reaction with dimethyl carbonate in the presence of potassium carbonate and diethylene glycol dimethyl ether at elevated temperatures (100–120 °C) under nitrogen atmosphere for 8–10 hours to introduce the methyl group at N-1.
- Oxidative Chlorination: Treatment of the methylated pyrazole ester with hydrochloric acid and hydrogen peroxide in dichloroethane at controlled temperatures (20–30 °C initial, then warming to 50–70 °C) for 5–7 hours to introduce a chlorine atom at position 4.
- Purification: Sequential washing with sodium sulfite, sodium carbonate, and water, followed by drying over anhydrous sodium sulfate and removal of solvents under vacuum.
- Purity of the ester intermediate can reach up to 96.9%.
- Overall yield of the chlorinated ester intermediate is approximately 95.2%.
Table 1: Reaction Conditions for Ester Intermediate Preparation
| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Notes |
|---|---|---|---|---|
| Methylation | 3-ethyl-5-pyrazole carboxylic acid ethyl ester + K2CO3 + dimethyl carbonate + diethylene glycol dimethyl ether | 100–120 | 8–10 | Nitrogen atmosphere |
| Oxidative Chlorination | Ester + HCl (35–40%) + H2O2 (30–40%) + dichloroethane | 20–30 (initial), then 50–70 | 5–7 | Dropwise addition of H2O2 |
| Purification | Washing with Na2SO3, Na2CO3, water; drying | Ambient | - | Vacuum distillation to remove solvents |
Hydrolysis to 1-(4-chlorophenyl)-5-ethyl-1H-pyrazole-4-carboxylic Acid
The ethyl ester intermediate is hydrolyzed under acidic or basic conditions to yield the target carboxylic acid.
- Acid Hydrolysis: Treatment with aqueous hydrochloric acid under reflux conditions.
- Base Hydrolysis: Use of sodium hydroxide or potassium hydroxide in aqueous medium followed by acidification.
This step is critical to convert the ethyl ester to the free acid without affecting the sensitive pyrazole ring or the 4-chlorophenyl substituent.
Direct Preparation via Ullmann-Type Coupling and Functionalization
Patent CN111057006A describes a method for preparing 1-(4-chlorophenyl)-3-pyrazole alcohol, which can be adapted for the carboxylic acid derivative by further oxidation.
Key Features:
- Starting Materials: 1-bromo-4-chlorobenzene and pyrazole derivatives.
- Catalyst: Copper(I) salts such as copper(I) iodide or copper(I) chloride.
- Base: Cesium carbonate or potassium hydroxide.
- Solvents: Polar aprotic solvents like N,N-dimethylformamide, N,N-dimethylacetamide, or acetonitrile.
- Reaction: Ullmann coupling to form the N-aryl pyrazole bond.
- Post-functionalization: Oxidation or hydrolysis to introduce the carboxylic acid group at position 4.
This method offers a direct route to the N-(4-chlorophenyl) substituted pyrazole core, which can be elaborated to the target acid.
Comparative Analysis of Methods
| Aspect | Ester Intermediate Route | Ullmann Coupling Route |
|---|---|---|
| Starting materials | Pyrazole ethyl ester derivatives | 1-bromo-4-chlorobenzene and pyrazole derivatives |
| Key reaction types | Methylation, oxidative chlorination, hydrolysis | Copper-catalyzed N-arylation (Ullmann reaction) |
| Reaction conditions | Moderate heating (100–120 °C), acidic oxidation | Elevated temperature, polar aprotic solvents |
| Purification | Washing and vacuum distillation | Filtration and solvent extraction |
| Yield and Purity | High purity (~97%), yield ~95% | Variable, dependent on catalyst and conditions |
| Scalability and industrial use | Demonstrated in patents, suitable for scale-up | Common in lab-scale synthesis, scalable with optimization |
Research Findings and Notes
- The oxidative chlorination step using hydrogen peroxide and hydrochloric acid is critical for selective chlorination at position 4 without over-oxidation or ring degradation.
- Use of diethylene glycol dimethyl ether as solvent provides good solubility and reaction efficiency in methylation steps.
- The molar ratios and temperature control during chlorination strongly influence yield and purity.
- Hydrolysis conditions must be optimized to prevent decomposition of the pyrazole ring.
- Ullmann coupling requires careful choice of ligands and copper catalysts to achieve high coupling efficiency and minimize side reactions.
Summary Table of Preparation Parameters
| Parameter | Typical Value/Range | Comments |
|---|---|---|
| Methylation temperature | 100–120 °C | Under nitrogen atmosphere |
| Methylation time | 8–10 hours | Ensures complete methylation |
| Oxidative chlorination temp | 20–30 °C (initial), 50–70 °C (incubation) | Dropwise H2O2 addition critical |
| Oxidative chlorination time | 5–7 hours | Controls chlorination extent |
| Hydrolysis conditions | Acidic or basic, reflux | Converts ester to acid |
| Catalyst for Ullmann coupling | CuI, CuCl, CuBr | Requires ligand optimization |
| Solvents for Ullmann coupling | DMF, DMAc, acetonitrile | Polar aprotic solvents preferred |
| Base for Ullmann coupling | Cs2CO3, KOH | Facilitates deprotonation and coupling |
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)-5-ethyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Scientific Research Applications
- Chemistry 1-(4-Chlorophenyl)-5-ethyl-1H-pyrazole-4-carboxylic acid serves as a building block in organic synthesis and a reagent in chemical reactions.
- Biology This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Pyrazole derivatives exhibit various biological activities, such as antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral properties .
- Medicine Researches are being conducted to explore the therapeutic potential of the compound in treating various diseases.
- Industry It is used in the development of new materials and chemical processes.
QSAR Model for Anti-MES Activity
A quantitative structure–activity relationship (QSAR) study utilized 1H-pyrazole-5-carboxylic acid derivatives to develop a model for predicting anti-maximal electroshock induced seizure (MES) activity . The QSAR model was used to estimate the anti-MES activities of 1H-pyrazole-5-carboxylic acid derivatives that have not yet been synthesized .
Other pyrazole derivatives applications
- Pyrazole derivatives have applications as inhibitors of protein glycation, antibacterial, antifungal, anticancer, antidepressant, antiinflammatory, anti-tuberculosis, antioxidant as well as antiviral agents .
- 1-[3-Cyano-4-(2,2-dimethylpropoxy)phenyl]-1H-pyrazole-4-carboxylic acid is a potent xanthine oxidoreductase inhibitor .
- 1-Methyl and 1-(2-hydroxyalkyl)-5-(3-alkyl/cycloalkyl/phenyl/naphthylureido)-1H-pyrazole-4-carboxylic acid ethyl esters are potent human neutrophil chemotaxis inhibitors .
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-5-ethyl-1H-pyrazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary, but typically include interactions with key amino acid residues in the target protein, leading to inhibition or activation of the protein’s function.
Comparison with Similar Compounds
1-(4-Chlorophenyl)-4-(2-hydroxyethyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid (CAS 1210492-11-7)
- Substituents : Hydroxyethyl group at position 4, ketone at position 4.
- The hydroxyethyl substituent increases hydrophilicity compared to the ethyl group in the target compound.
- Applications: Not explicitly stated, but the polar hydroxy group may improve solubility for pharmaceutical formulations .
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid
- Substituents : 2,4-Dichlorophenyl at position 1, methyl at position 4.
- The methyl group at position 4 reduces steric bulk compared to ethyl.
- Synthesis : Prepared via hydrazine cyclization and hydrolysis, yielding crystals with intramolecular hydrogen bonds and π-π stacking, critical for solid-state stability .
1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid
- Substituents : Trifluoromethyl group at position 5; triazole core instead of pyrazole.
- Key Differences : The triazole ring offers distinct electronic properties, while the CF₃ group enhances lipophilicity and electronegativity.
- Biological Activity : Demonstrates 68.09% growth inhibition against NCI-H522 lung cancer cells, attributed to its role as a c-Met kinase inhibitor .
Analogues with Modified Aromatic or Heterocyclic Systems
1-(4-Chlorophenyl)-3-(2,4-dichloro-5-fluorophenyl)-1H-pyrazole-5-carboxylic acid (CAS 618382-92-6)
- Substituents : 2,4-Dichloro-5-fluorophenyl at position 3.
- Key Differences : Halogen-rich aromatic substitution may improve binding to hydrophobic enzyme pockets. The fluorine atom could reduce metabolic degradation.
- Applications: Potential use in agrochemicals or antimicrobial agents due to halogen-driven bioactivity .
1-(4-Chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid
- Substituents: Thieno-pyrazole fused ring system.
- Applications : Cataloged as a life science reagent, likely for photophysical studies .
Comparative Data Table
Key Research Findings and Trends
- Substituent Effects : Ethyl and methyl groups at position 5 influence lipophilicity and steric hindrance, impacting membrane permeability. Halogenated aryl groups enhance stability and target binding .
- Biological Activity : Triazole derivatives with trifluoromethyl groups show marked antitumor activity, suggesting that electron-withdrawing groups enhance kinase inhibition .
- Synthetic Challenges : Discontinuation of the target compound may relate to synthetic complexity or inferior efficacy compared to halogen-rich or triazole-based analogues .
Biological Activity
1-(4-Chlorophenyl)-5-ethyl-1H-pyrazole-4-carboxylic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities, supported by various research findings and case studies.
- Molecular Formula : C₁₂H₁₁ClN₂O₂
- Molecular Weight : 250.68 g/mol
- CAS Number : 1152881-17-8
1. Anticancer Activity
Recent studies indicate that compounds containing the pyrazole moiety exhibit significant anticancer properties. The effectiveness of 1-(4-chlorophenyl)-5-ethyl-1H-pyrazole-4-carboxylic acid was evaluated in various cancer cell lines. For instance, a related pyrazole compound demonstrated an IC₅₀ value of 6.76 µg/mL against colorectal carcinoma (HCT116) cells, indicating strong cytotoxic effects compared to standard chemotherapeutics like 5-fluorouracil (IC₅₀ = 77.15 µg/mL) .
2. Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives has been well-documented. Compounds similar to 1-(4-chlorophenyl)-5-ethyl-1H-pyrazole-4-carboxylic acid have shown the ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, which could be beneficial in treating conditions like arthritis and other inflammatory diseases.
3. Antimicrobial Activity
The pyrazole scaffold is known for its antimicrobial properties. Research has shown that derivatives of this compound can inhibit a variety of pathogens, including bacteria and fungi. For example, compounds with similar structures have exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli.
Case Study 1: Anticancer Efficacy
A study focused on the synthesis and evaluation of pyrazole derivatives, including 1-(4-chlorophenyl)-5-ethyl-1H-pyrazole-4-carboxylic acid, highlighted its potential as an anticancer agent. The results indicated that these compounds could induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic proteins such as Bax and Bcl2 .
Case Study 2: Inhibition of Enzymatic Activity
Another investigation assessed the inhibition of phosphodiesterase enzymes by pyrazole derivatives, revealing that these compounds could effectively reduce the activity of specific phosphodiesterases implicated in cancer progression and inflammation . This suggests that 1-(4-chlorophenyl)-5-ethyl-1H-pyrazole-4-carboxylic acid may also possess similar inhibitory effects.
Q & A
Q. What are the common synthetic routes for 1-(4-chlorophenyl)-5-ethyl-1H-pyrazole-4-carboxylic acid, and how can reaction conditions be optimized?
The synthesis typically involves a cyclocondensation reaction between a β-diketone derivative (e.g., ethyl 4-(4-chlorophenyl)-3-ethyl-2,4-dioxobutanoate) and substituted hydrazines (e.g., 4-chlorophenylhydrazine) under acidic or reflux conditions. Hydrolysis of the resulting ester intermediate under basic conditions (e.g., KOH in methanol) yields the carboxylic acid. Optimization strategies :
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- NMR spectroscopy : H and C NMR identify substituent patterns (e.g., ethyl group at position 5, chlorophenyl at position 1). The carboxylic acid proton typically appears as a broad singlet at δ 12–14 ppm.
- FTIR : A strong absorption band near 1680–1720 cm confirms the carboxylic acid C=O stretch.
- X-ray crystallography : Single-crystal diffraction using SHELX software (e.g., SHELXL for refinement) resolves bond lengths, angles, and torsional parameters. For example, the dihedral angle between the pyrazole and chlorophenyl rings is critical for assessing planarity .
Advanced Research Questions
Q. How can X-ray crystallography data be processed using SHELX software to resolve structural ambiguities in pyrazole derivatives?
SHELX employs a dual-space algorithm for structure solution (SHELXD) and refinement (SHELXL). Key steps include:
- Data scaling and absorption correction : Use SADABS or equivalent tools to address intensity variations.
- Phase determination : For challenging cases, employ Patterson methods or experimental phasing (e.g., SIRAS).
- Refinement : Iteratively adjust anisotropic displacement parameters and validate hydrogen bonding (e.g., O–H···O interactions). For disordered regions, apply restraints or split models.
- Validation : Check R-factors (< 0.05 for high-resolution data) and analyze residual electron density maps to identify missed solvent molecules .
Q. What computational approaches are suitable for predicting electronic properties and reactivity?
Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level is widely used to:
- Calculate HOMO-LUMO gaps to predict charge-transfer behavior.
- Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites.
- Simulate IR and NMR spectra for cross-validation with experimental data.
Methodological considerations : - Include solvent effects (e.g., PCM model for polar solvents).
- Use time-dependent DFT (TD-DFT) to model UV-Vis absorption bands .
Q. How do intermolecular interactions influence crystallographic packing and stability?
The crystal lattice is stabilized by:
- O–H···O hydrogen bonds between carboxylic acid groups (e.g., O···O distances of ~2.6 Å).
- π-π stacking between aromatic rings (centroid-centroid distances of 3.8–4.2 Å).
- C–H···π interactions involving methyl/ethyl groups and chlorophenyl rings.
These interactions dictate melting points, solubility, and mechanical stability. For example, stronger π-π stacking correlates with higher thermal stability .
Q. How can researchers address discrepancies in spectroscopic data between synthetic batches?
- Batch comparison : Use high-resolution mass spectrometry (HRMS) to confirm molecular formula consistency.
- Dynamic NMR : Probe for conformational flexibility (e.g., hindered rotation of substituents).
- Powder XRD : Identify polymorphic variations affecting peak positions.
- DFT-assisted analysis : Compare computed vs. experimental IR/Raman spectra to detect subtle structural differences .
Methodological Tables
Table 1. Key Crystallographic Parameters for Related Pyrazole Derivatives
Table 2. Computational Parameters for DFT Studies
| Functional/Basis Set | Application | Accuracy Consideration |
|---|---|---|
| B3LYP/6-311G(d,p) | HOMO-LUMO, electrostatic potentials | Balances accuracy and computational cost |
| M06-2X/def2-TZVP | Non-covalent interactions | Better for van der Waals forces |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
